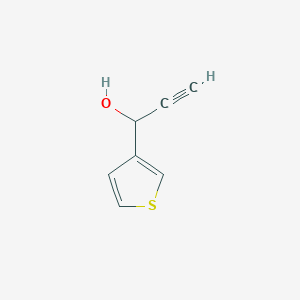

1-(3-Thienyl)-2-propyn-1-ol

Description

1-(3-Thienyl)-2-propyn-1-ol (CAS: 153026-78-9) is a propargyl alcohol derivative with a thiophene substituent at the 3-position. Its molecular formula is C₇H₆OS, and it has a molecular weight of 138.18 g/mol . This compound is utilized in organic synthesis, particularly in reactions involving heterocyclic systems, such as the preparation of pyrrole derivatives (e.g., 1-[5-(2-thienyl)-1-vinylpyrrol-2-yl]-2-propyn-1-ol) with yields up to 66% . Its electronic properties, including electron-nuclear dynamics and ionization spectra, are influenced by strong electron correlation between molecular orbitals, a feature shared with related compounds like PENNA and BUNNA .

Properties

IUPAC Name |

1-thiophen-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSDJUAZYPBCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Thienyl)-2-propyn-1-ol typically involves the reaction of 3-thienylacetylene with formaldehyde in the presence of a base. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Thienyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Thienyl)-2-propyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)-2-propyn-1-ol involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) increases polarity and molecular weight compared to the parent propargyl alcohol.

- Physical State : Aryl-substituted derivatives like 3-phenyl-2-propyn-1-ol form crystals , while thienyl analogs may exist as oils or low-melting solids depending on the heterocycle .

Reactivity in Catalytic Asymmetric Hydroboration

The position of substitution on the thienyl ring significantly impacts enantioselectivity. For example:

- 2-Thienyl derivative (5n) : 97:3 enantiomeric ratio (er) in β-boration reactions.

- 3-Thienyl derivative (5o): Lower selectivity (88:12 er), despite the sulfur atom being farther from the reaction site . This contrasts with phenyl analogs, where electronic effects of substituents (e.g., NO₂, CF₃) dominate reactivity over steric factors .

Electronic and Toxicological Properties

Biological Activity

Overview

1-(3-Thienyl)-2-propyn-1-ol is an organic compound characterized by a thiophene ring attached to a propynol group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. The biological activity of 1-(3-Thienyl)-2-propyn-1-ol is primarily attributed to its structural properties, which allow it to interact with various biological targets.

1-(3-Thienyl)-2-propyn-1-ol can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate its interaction with biological molecules:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The alkyne group can be reduced to an alkene or alkane.

- Substitution : The hydroxyl group can be replaced with other functional groups, enhancing its reactivity.

The mechanism of action involves the compound's ability to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, which may modulate enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of 1-(3-Thienyl)-2-propyn-1-ol exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

1-(3-Thienyl)-2-propyn-1-ol demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. By scavenging free radicals, it helps in reducing cellular damage and promoting overall cellular health.

Research Findings and Case Studies

Several studies have explored the biological activities of 1-(3-Thienyl)-2-propyn-1-ol:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-(3-Thienyl)-2-propyn-1-ol suggests good absorption and distribution properties due to its ability to cross cellular membranes effectively. However, toxicity studies indicate that high concentrations may lead to skin irritation and eye damage, necessitating careful handling during research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.